WYC-209

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

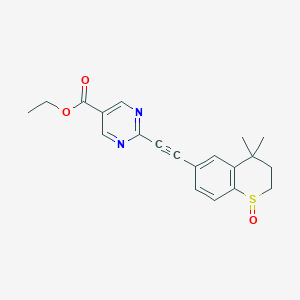

ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-4-25-19(23)15-12-21-18(22-13-15)8-6-14-5-7-17-16(11-14)20(2,3)9-10-26(17)24/h5,7,11-13H,4,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMDAYVUHYVJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of WYC-209: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WYC-209 is a novel synthetic retinoid that has demonstrated significant potential as an anti-cancer agent, particularly against drug-resistant tumor-repopulating cells (TRCs), also known as cancer stem cells.[1][2] As an agonist of the retinoic acid receptor (RAR), this compound modulates gene expression to induce apoptosis and inhibit tumor growth and metastasis.[1][3] This technical guide provides an in-depth overview of the molecular mechanisms of action of this compound, supported by quantitative data and detailed experimental protocols derived from key studies.

Primary Mechanism: RAR Agonism and Induction of Apoptosis

This compound functions as a potent agonist of retinoic acid receptors (RARs), which are nuclear hormone receptors that act as ligand-activated transcription factors.[1][4] The binding of this compound to RARs initiates a signaling cascade that ultimately leads to apoptosis, primarily through the activation of the caspase-3 pathway.[1][2] This mechanism has been validated across various cancer cell lines, including melanoma, lung cancer, ovarian cancer, and breast cancer.[2][3]

Quantitative Efficacy Data

The anti-proliferative activity of this compound has been quantified in several studies, demonstrating its high potency, particularly in TRCs.

| Cell Line | IC50 (µM) | Assay | Reference |

| Malignant Murine Melanoma TRCs (B16-F1) | 0.19 | MTT Assay (48h) | [1][3][5] |

| Gastric Cancer (AGS) | 3.91 | MTT Assay | [6] |

| Gastric Cancer (HGC-27) | 4.08 | MTT Assay | [6] |

In comparative studies, the IC50 of this compound was found to be more than 20-fold lower than conventional anticancer drugs such as cisplatin, tazarotene, and all-trans retinoic acid (ATRA) in B16-F1 TRCs.[5][7] Furthermore, at a concentration of 10 µM, this compound induced apoptosis in over 95% of TRCs, whereas conventional drugs at the same concentration showed no significant apoptotic induction.[5][7]

Signaling Pathways

Recent research has elucidated more intricate signaling pathways through which this compound exerts its anti-tumor effects, which can be context-dependent (i.e., varying by cancer type).

RARγ Translocation and Chromatin Decondensation Pathway

A novel mechanism of action for this compound involves the induction of retinoic acid receptor gamma (RARγ) translocation from the nucleus to the cytoplasm.[5] This event leads to a cascade of downstream effects that culminate in DNA damage and apoptosis.

The key steps in this pathway are:

-

RARγ Translocation: this compound induces the movement of RARγ from the nucleus to the cytoplasm.[5][7]

-

Cdc42 Downregulation: The cytoplasmic translocation of RARγ reduces its binding to the Cdc42 promoter, leading to decreased Cdc42 expression.[5][7]

-

F-actin Reduction and Tension Inhibition: The downregulation of Cdc42 results in the depolymerization of filamentous actin (F-actin), leading to a reduction in cytoskeletal tension.[5][8]

-

Chromatin Decondensation and DNA Damage: The decrease in cellular tension promotes chromatin decondensation. This "open" chromatin state facilitates the expression of apoptosis-related genes and enhances DNA damage, as indicated by the increased expression of γH2AX.[5][7]

-

Apoptosis: The culmination of these events is the induction of apoptosis.[5][7]

References

- 1. Inhibition of cancer stem cell like cells by a synthetic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Synthetic Retinoid Shows Promise for Inhibition of Cancer Cells | Cancer [labroots.com]

- 5. d-nb.info [d-nb.info]

- 6. This compound inhibits malignant progression of gastric cancer via STAT3 signaling pathway | BioWorld [bioworld.com]

- 7. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Retinoid Kills Drug-Resistant Cancer Stem Cells via Inducing RARγ-Translocation-Mediated Tension Reduction and Chromatin Decondensation - PubMed [pubmed.ncbi.nlm.nih.gov]

WYC-209: A Synthetic Retinoid Targeting Cancer Stem-like Cells - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug resistance and tumor relapse remains a significant hurdle in oncology. A growing body of evidence implicates a subpopulation of cancer cells with stem-like properties, often termed tumor-repopulating cells (TRCs) or cancer stem cells (CSCs), as key drivers of these phenomena. This technical guide provides an in-depth overview of WYC-209, a novel synthetic retinoid that has demonstrated significant potential in selectively targeting and eliminating these malignant cells. This document details the mechanism of action, preclinical efficacy, and experimental protocols associated with this compound, offering a comprehensive resource for researchers in the field of cancer drug discovery and development.

Introduction: The Challenge of Tumor-Repopulating Cells

Conventional chemotherapies, while effective in debulking tumors, often fail to eradicate the TRC population. These cells, characterized by their self-renewal capabilities and resistance to standard treatments, are believed to be responsible for tumor initiation, progression, and metastasis.[1] The development of therapeutic agents that specifically target TRCs is therefore a critical goal in cancer research.

Retinoids, a class of compounds derived from vitamin A, are known to play crucial roles in cell differentiation and proliferation.[2] However, the clinical utility of natural retinoids like all-trans retinoic acid (ATRA) has been limited by their toxicity and lack of specificity.[2] this compound is a synthetic retinoid designed to overcome these limitations, exhibiting high efficacy against TRCs with minimal toxic effects.[1][3]

Mechanism of Action: A Novel Pathway to Apoptosis

This compound acts as a potent agonist of the retinoic acid receptor (RAR), with a particular affinity for the RARγ isoform.[4][5] Its mechanism of action diverges significantly from that of conventional retinoids and other anticancer drugs, initiating a unique signaling cascade that leads to apoptosis in cancer stem-like cells.[4]

The key steps in the this compound signaling pathway are as follows:

-

RARγ Translocation: Upon binding to this compound, RARγ translocates from the nucleus to the cytoplasm. This is a critical and distinct event not observed with conventional drugs like cisplatin, ATRA, or tazarotene at similar concentrations.[4][5]

-

Cdc42 Downregulation: The cytoplasmic translocation of RARγ leads to a decrease in its recruitment to the promoter of the Cdc42 gene.[4][5] This results in the downregulation of Cdc42, a key regulator of the actin cytoskeleton.[4]

-

F-actin Depolymerization and Tension Reduction: The reduction in Cdc42 levels causes depolymerization of filamentous actin (F-actin), leading to a decrease in intracellular tension.[4]

-

Chromatin Decondensation and DNA Damage: The altered cytoskeletal tension results in chromatin decondensation. This "opening" of the chromatin structure is thought to facilitate DNA damage, ultimately triggering apoptosis.[4]

-

Caspase-3 Mediated Apoptosis: The apoptotic process induced by this compound is primarily mediated through the activation of the caspase-3 pathway.[5][6]

This multi-step process highlights a novel "tension-abrogation-mediated" mechanism for inducing apoptosis in drug-resistant cancer stem cells.[4]

Preclinical Efficacy: In Vitro and In Vivo Data

This compound has demonstrated significant anti-cancer activity in a variety of preclinical models, targeting TRCs from both murine and human cancers.

In Vitro Efficacy

This compound exhibits potent cytotoxic effects against TRCs from various cancer cell lines, with IC50 values in the micromolar to nanomolar range. A key finding is its significantly lower IC50 value compared to conventional anticancer drugs in murine melanoma TRCs.[4]

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| B16-F1 TRCs | Malignant Murine Melanoma | 0.19 | [3][5] |

| AGS | Gastric Cancer | 3.91 | [2] |

| HGC-27 | Gastric Cancer | 4.08 | [2] |

| A2780 TRCs | Ovarian Carcinoma | Not specified | [3] |

| A549 TRCs | Lung Adenocarcinoma | Not specified | [3] |

| MCF-7 TRCs | Breast Cancer | Not specified | [3] |

| MDA-MB-435s TRCs | Melanoma | Not specified | [3] |

| A375 TRCs | Malignant Melanoma | Not specified | [3] |

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines.

Furthermore, studies have shown that the inhibitory effect of this compound on TRC growth is long-lasting, with no signs of relapse in cell culture models even after drug washout.[7]

In Vivo Efficacy: Lung Metastasis Model

The anti-metastatic potential of this compound has been evaluated in an in vivo murine model of lung metastasis.

| Animal Model | Cancer Cell Line | Treatment Regimen | Outcome | Reference(s) |

| C57BL/6 mice | B16-F1 TRCs | 0.022 mg/kg or 0.22 mg/kg intravenously every two days for 25 days | At 0.22 mg/kg, this compound eliminated 87.5% of lung metastases. Only one out of eight mice formed lung metastases at the higher dose, compared to four out of eight at the lower dose. | [2][5] |

Table 2: In Vivo Efficacy of this compound in a Lung Metastasis Model.

Safety and Toxicity Profile

A crucial aspect of this compound's potential as a therapeutic agent is its favorable safety profile. In vitro studies have shown that it has little toxic effect on non-cancerous murine 3T3 fibroblasts.[3] Furthermore, detailed toxicological assessments have indicated that this compound is cardiacally safe, with negligible blocking activity on the hERG channel, and it does not significantly inhibit human liver microsomes.[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy and mechanism of action of this compound.

Cell Viability and IC50 Determination (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound.[4][8]

Protocol:

-

Cell Seeding: Seed tumor-repopulating cells (TRCs) in a 96-well plate at a predetermined density.

-

Treatment: After cell attachment, treat the cells with a range of concentrations of this compound and control drugs (e.g., ATRA, tazarotene, cisplatin) for 48 hours.[8]

-

MTT Addition: Add MTT solution to each well and incubate for a specified period to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (FITC-Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[8][9]

Protocol:

-

Cell Treatment: Treat TRCs with this compound (e.g., 10 µM) or control drugs for 24 hours.[8]

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

In Vivo Lung Metastasis Model

This model is used to assess the anti-metastatic efficacy of this compound.[6]

Protocol:

-

Animal Model: Use immune-competent syngeneic mice, such as C57BL/6 mice.[4]

-

TRC Injection: Intravenously inject a suspension of TRCs (e.g., 100,000 B16-F1 TRCs) into the tail vein of the mice.[4]

-

Tumor Establishment: Allow a period of 5 days for the TRCs to establish micrometastases in the lungs.[4][6]

-

Treatment Administration: Administer this compound (e.g., 0.022 mg/kg or 0.22 mg/kg) or a vehicle control intravenously every two days for a duration of 25 days.[5][6]

-

Metastasis Assessment: At the end of the treatment period, euthanize the mice and dissect the lungs. Quantify the number and size of metastatic nodules on the lung surface.

Visualizing the Molecular and Experimental Landscape

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow.

Caption: Signaling pathway of this compound leading to apoptosis in tumor-repopulating cells.

Caption: A generalized experimental workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising new class of synthetic retinoids with a unique mechanism of action that specifically targets the vulnerabilities of tumor-repopulating cells. Its high efficacy, coupled with a favorable safety profile, makes it a strong candidate for further preclinical and clinical development. Future research should focus on expanding the evaluation of this compound in a broader range of cancer models, including patient-derived xenografts, and exploring its potential in combination therapies with existing anticancer agents. The insights gained from the study of this compound may also pave the way for the design of a new generation of therapeutics aimed at eradicating the root cause of cancer recurrence and metastasis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits malignant progression of gastric cancer via STAT3 signaling pathway | BioWorld [bioworld.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

discovery and synthesis of the WYC-209 compound

An In-depth Technical Guide to the Discovery and Synthesis of WYC-209

Introduction

This compound is a novel, third-generation synthetic retinoid that has demonstrated significant potential in cancer therapy.[1][2][3] It was developed through extensive structure-activity relationship (SAR) studies on existing retinoids and was identified from a retinoid library screen.[1][4] Structurally analogous to tazarotene, this compound was designed to bind to retinoic acid receptors (RARs) while possessing a substitute for the lipophilic aryl carboxylic acid group, a modification aimed at improving its therapeutic profile.[2][4] This compound has shown high efficacy in inhibiting the proliferation of tumor-repopulating cells (TRCs), also known as cancer stem cells (CSCs), which are known to be resistant to conventional chemotherapy.[3][5] Notably, this compound exhibits minimal toxicity in non-cancerous cells, positioning it as a promising candidate for targeted cancer treatment.[5][6]

Chemical and Physical Properties

-

Compound Name: this compound

-

Nature: A 1:1 mixture of two active enantiomers, WYC-209A and WYC-209B.[2]

Synthesis

The synthesis of this compound is achieved through a multi-step process. The key steps involve a Sonogashira coupling reaction followed by an oxidation step.[2]

Experimental Protocol: Synthesis of this compound

-

Sonogashira Coupling: The synthesis begins with a Sonogashira coupling of 6-ethynyl-4,4-dimethylthiochroman and ethyl 2-chloropyrimidine-5-carboxylate. This reaction is catalyzed by a palladium-copper system, specifically Pd(PPh3)2Cl2–CuI.[2]

-

Oxidation: The resulting coupling intermediate is then oxidized to the sulfoxide product. This oxidation is carried out using m-chloroperbenzoic acid (m-CPBA).[2]

-

Final Product: The final product, this compound, is a 1:1 mixture of its two active enantiomers.[2]

Mechanism of Action

This compound functions as a retinoic acid receptor (RAR) agonist, with a particular affinity for RARα and RARγ.[3][7][8] Its anti-cancer activity is multifaceted, primarily targeting the apoptosis pathways in cancer stem cells.

-

RARγ-Mediated Apoptosis: this compound induces the translocation of RARγ from the nucleus to the cytoplasm. This event reduces the binding of RARγ to the promoter of Cdc42, leading to the downregulation of Cdc42 expression.[2][6][8] The decrease in Cdc42 results in a reduction of filamentous-actin (F-actin) and cellular tension. This leads to chromatin decondensation and subsequent DNA damage, ultimately triggering apoptosis.[2][6]

-

Caspase-3 Pathway Activation: The compound induces apoptosis in TRCs predominantly through the activation of the caspase-3 pathway.[5][7][9]

-

RARα-Mediated WNT4 Downregulation: In gastric cancer, this compound enhances the binding of RARα to the promoter of WNT4.[3] This action downregulates the expression of WNT4, a key component of the Wnt signaling pathway, thereby inhibiting malignant progression.[3][10]

-

Sox2 Gene Regulation: There is also evidence to suggest that this compound may regulate the Sox2 gene, which is crucial for cellular self-renewal in TRCs.[4]

Signaling Pathway Diagrams

Caption: this compound induced RARγ-mediated apoptosis pathway.

Caption: this compound action on WNT4 via RARα in gastric cancer.

Biological Activity and Efficacy

This compound has demonstrated potent and selective activity against a variety of cancer cell lines, particularly drug-resistant TRCs.

In Vitro Efficacy

| Cell Line/Model | Assay Type | Endpoint | Result | Reference(s) |

| Malignant Murine Melanoma TRCs | MTT Assay | IC50 | 0.19 µM | [5][7] |

| B16-F1 TRCs | MTT Assay | IC50 | >20-fold lower than cisplatin & tazarotene | [2] |

| Human Ovarian Carcinoma A2780 | Growth | Dose-dependent inhibition | [5] | |

| Human Lung Adenocarcinoma A549 | Growth | Dose-dependent inhibition | [5] | |

| Human Breast Cancer MCF-7 | Growth | Dose-dependent inhibition | [5] | |

| Human Melanoma MDA-MB-435s | Growth | Dose-dependent inhibition | [5] | |

| Human Malignant Melanoma A375 | Growth | Dose-dependent inhibition | [5] | |

| Murine 3T3 Fibroblasts | Toxicity | Little to no toxic effects | [5] |

In Vivo Efficacy

| Animal Model | Treatment Regimen | Endpoint | Result | Reference(s) |

| C57BL/6 Mice with Lung Metastases | 0.022 mg/kg (i.v., every two days for 25 days) | Metastasis Formation | 4 out of 8 mice formed metastases | [7] |

| C57BL/6 Mice with Lung Metastases | 0.22 mg/kg (i.v., every two days for 25 days) | Metastasis Formation | 1 out of 8 mice formed metastases (87.5% elimination) | [4][7] |

| Xenograft Model (Gastric Cancer) | Not specified | Tumor Growth | Attenuated tumor growth | [3] |

| Immune-competent Mice (Melanoma TRCs) | Combinatorial treatment with chaetocin | Lung Metastasis | Enhanced inhibition of metastasis | [6] |

Experimental Methodologies

A range of standard and advanced molecular and cellular biology techniques have been employed to characterize the activity of this compound.

Key Experimental Protocols

-

Cell Viability (MTT Assay): To determine the half-maximal inhibitory concentration (IC50), TRCs were treated with varying concentrations of this compound, cisplatin, tazarotene, or ATRA for 48 hours. Cell viability was then quantified using a 3-(4, 5-Dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide (MTT) assay.[2]

-

Apoptosis Assay (Flow Cytometry): B16 TRCs were treated with 10 µM or 100 µM of various compounds, including 10 µM this compound, for 24 hours. Cells were then stained using a FITC–Annexin-V and Propidium Iodide (PI) apoptosis detection kit and analyzed by flow cytometry to quantify the percentage of apoptotic cells.[2]

-

Cell Proliferation and Motility: MTT, colony formation, and transwell assays were utilized to assess the effects of this compound on the proliferation, colony growth, and mobility of gastric cancer cells.[3][10]

-

Gene and Protein Expression: Western blotting and quantitative real-time PCR (qRT-PCR) were used to measure the expression levels of key proteins (e.g., Cdc42, RARγ) and mRNA.[3][10]

-

Chromatin Immunoprecipitation (ChIP): ChIP assays were performed to analyze the binding of RARγ to the Cdc42 promoter and RARα to the WNT4 promoter in cells treated with this compound.[2][3]

-

Animal Studies: Four-week-old female C57BL/6 mice were used for in vivo studies. For metastasis models, mice were injected with melanoma TRCs and subsequently treated with intravenous injections of this compound. Tumor growth and metastasis formation were monitored over the course of the experiment.[2][7]

Experimental Workflow Diagram

Caption: General workflow for the evaluation of this compound.

Conclusion

This compound is a highly promising synthetic retinoid that selectively targets and eliminates cancer stem cells, a key driver of tumor progression, metastasis, and drug resistance. Its well-defined mechanism of action, involving the induction of apoptosis through RAR-mediated pathways, and its potent efficacy in both in vitro and in vivo models with minimal toxicity, underscore its significant therapeutic potential. Further research and clinical development are warranted to translate these preclinical findings into effective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthetic Retinoid Shows Promise for Inhibition of Cancer Cells | Cancer [labroots.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound inhibited GC malignant progression by down-regulating WNT4 through RARα - PubMed [pubmed.ncbi.nlm.nih.gov]

investigating the anti-tumor properties of WYC-209

An In-depth Technical Guide to the Anti-Tumor Properties of WYC-209

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel synthetic retinoid analogue that has demonstrated significant anti-tumor properties across various cancer models, particularly in targeting drug-resistant tumor-repopulating cells (TRCs), also known as cancer stem cells (CSCs). As a potent retinoic acid receptor (RAR) agonist, this compound exerts its effects through multiple signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion, and the induction of apoptosis. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, detailed experimental protocols for its evaluation, and a summary of key quantitative data, serving as a resource for researchers in oncology and drug development.

Core Mechanisms of Action

This compound's anti-tumor activity is multifaceted, primarily involving the modulation of gene expression through its interaction with retinoic acid receptors. Three key signaling pathways have been identified as central to its efficacy.

RARα-Mediated Inhibition of the WNT/β-Catenin Pathway in Gastric Cancer

In gastric cancer (GC), this compound exhibits its anti-tumor effects by targeting the Wnt/β-catenin signaling pathway, a critical regulator of cancer cell proliferation and epithelial-mesenchymal transition (EMT). This compound promotes the binding of Retinoic Acid Receptor Alpha (RARα) to the promoter region of Wnt Family Member 4 (WNT4).[1] This enhanced binding leads to the significant down-regulation of WNT4 expression.[2] The reduction in WNT4 subsequently inhibits the entire Wnt/β-catenin signaling cascade, resulting in decreased cell survival, proliferation, colony growth, and motility of gastric cancer cells.[2]

Inactivation of the STAT3/FGF-18 Axis in Gastric Cancer

A second mechanism identified in gastric cancer involves the STAT3 signaling pathway. This compound treatment leads to the inactivation of Signal Transducer and Activator of Transcription 3 (STAT3).[3] This prevents the binding of activated STAT3 to the promoter of Fibroblast Growth Factor 18 (FGF-18), a downstream target.[4] The resulting down-regulation of FGF-18 expression is critical to the suppression of malignant progression in gastric cancer, as FGF-18 is known to promote cell motility and invasion.[3][4]

RARγ-Mediated Chromatin Decondensation and Apoptosis

A key mechanism underlying this compound's high potency against drug-resistant TRCs involves Retinoic Acid Receptor Gamma (RARγ). This compound induces the translocation of RARγ from the nucleus to the cytoplasm.[5][6] This relocalization prevents RARγ from binding to the promoter of the Cell Division Control protein 42 (Cdc42) gene, leading to Cdc42 downregulation.[7] A reduction in Cdc42, a key regulator of the actin cytoskeleton, causes depolymerization of filamentous actin (F-actin).[5] The subsequent decrease in cytoskeletal tension results in chromatin decondensation, which facilitates the expression of apoptosis-related genes and induces DNA damage, ultimately leading to programmed cell death.[5][8] This pathway is particularly effective as it overcomes conventional drug resistance mechanisms.[8]

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The tables below summarize the key findings.

Table 1: In Vitro Efficacy (IC₅₀)

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Citation(s) |

| B16-F1 TRCs | Murine Melanoma | 0.19 | [9] |

| AGS | Human Gastric Cancer | 3.91 | [3] |

| HGC-27 | Human Gastric Cancer | 4.08 | [3] |

Table 2: In Vivo Efficacy (Metastasis Inhibition)

| Animal Model | Cancer Model | Treatment Dose | Outcome | Citation(s) |

| C57BL/6 Mice | Melanoma Lung Metastasis | 0.022 mg/kg | 4 of 8 mice formed metastases | [9] |

| C57BL/6 Mice | Melanoma Lung Metastasis | 0.22 mg/kg | 1 of 8 mice formed metastases | [9] |

Table 3: Mechanistic Quantitative Data

| Experiment | Cell Line | Treatment | Key Result | Citation(s) |

| Apoptosis Assay | B16-F1 TRCs | 10 µM this compound (24h) | >95% of TRCs became apoptotic | [6][8] |

| Western Blot | B16-F1 TRCs | 10 µM this compound | ~50% reduction in Cdc42 protein after 6h | [5][6] |

| ChIP Assay | B16-F1 TRCs | 10 µM this compound | ~50% reduction in RARγ binding to Cdc42 promoter after 6h | [7] |

| Cell Proliferation | HGC-27 & AGS | 8 µM this compound (24h) | Significant suppression of cell proliferation | [10] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the anti-tumor properties of this compound.

Cell Viability - MTT Assay

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Plating: Seed gastric cancer cells (e.g., AGS, HGC-27) or melanoma cells in 96-well plates at a density of 5 x 10³ cells/well. Allow cells to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0-40 µM for GC cells) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24-48 hours).[10]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value using non-linear regression analysis.

Cell Migration - Transwell Assay

This assay assesses the migratory capacity of cancer cells.

-

Chamber Preparation: Place 24-well Transwell inserts (8 µm pore size) into the wells of a 24-well plate.

-

Chemoattractant: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber.

-

Cell Seeding: Resuspend 5 x 10⁴ cells in 200 µL of serum-free medium and add them to the upper chamber. Add this compound (e.g., 8 µM) or vehicle to the upper chamber.[10]

-

Incubation: Incubate the plate for 24 hours at 37°C to allow for cell migration.

-

Cell Removal: Gently remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the bottom surface with 4% paraformaldehyde for 15 minutes, then stain with 0.1% crystal violet for 20 minutes.

-

Quantification: Wash the inserts, allow them to dry, and count the stained cells in several random fields under a microscope.

Protein Expression - Western Blotting

This technique is used to detect and quantify specific proteins in cell lysates.

-

Cell Lysis: Treat cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 1, 6, 24h).[5] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For nuclear/cytoplasmic fractionation, use a specialized kit.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Cdc42, anti-RARγ, anti-WNT4, anti-p-STAT3, anti-STAT3) overnight at 4°C. Use anti-GAPDH or anti-H3 as loading controls.[7]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control.

Protein-DNA Interaction - Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if a specific protein binds to a specific DNA sequence in vivo.

-

Cross-linking: Treat cells (e.g., 1x10⁷) with this compound or vehicle. Cross-link protein to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench with glycine.

-

Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with a specific antibody (e.g., anti-RARγ) or a negative control (Normal Rabbit IgG).[7]

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C with NaCl.

-

DNA Purification: Purify the DNA using a spin column kit.

-

Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed for the target promoter region (e.g., the Cdc42 promoter).[7] Calculate the fold enrichment relative to the IgG control.

Conclusion

This compound is a promising anti-tumor agent with a unique ability to target drug-resistant cancer stem-like cells. Its mechanisms of action, centered on the modulation of key oncogenic signaling pathways such as Wnt/β-catenin and STAT3, and its novel ability to induce apoptosis through RARγ-mediated chromatin remodeling, provide a strong rationale for its continued development. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further investigate and harness the therapeutic potential of this compound.

References

- 1. This compound inhibited GC malignant progression by down-regulating WNT4 through RARα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits malignant progression of gastric cancer via STAT3 signaling pathway | BioWorld [bioworld.com]

- 4. This compound suppresses gastric cancer by down-regulating FGF18 via inactivating the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. tandfonline.com [tandfonline.com]

The Synthetic Retinoid WYC-209: A Technical Guide to its Effects on Cancer Stem Cell-Like Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer stem cells (CSCs), or tumor-repopulating cells (TRCs), represent a subpopulation of cells within a tumor that possess self-renewal capabilities and are implicated in tumor initiation, metastasis, and resistance to conventional therapies.[1] The development of therapeutic agents that specifically target this resilient cell population is a critical goal in oncology research. WYC-209, a novel synthetic retinoid, has emerged as a promising agent that effectively inhibits the proliferation and induces apoptosis in cancer stem cell-like cells across various cancer types.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on CSCs, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its function.

Quantitative Data on the Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified in several studies. The following tables summarize the key findings, providing a comparative look at its potency in different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| AGS | Gastric Cancer | 3.91 | [3] |

| HGC-27 | Gastric Cancer | 4.08 | [3] |

| B16-F1 TRCs | Murine Melanoma | 0.19 | [2] |

Table 2: Comparative Efficacy of this compound and Conventional Anticancer Drugs on B16-F1 TRCs

| Compound | Concentration (µM) | Apoptotic Cells (%) | Citation |

| This compound | 10 | >95 | [4] |

| Cisplatin | 100 | 30-50 | [4] |

| Tazarotene | 100 | 30-50 | [4] |

| All-trans retinoic acid (ATRA) | 100 | 30-50 | [4] |

Signaling Pathways Modulated by this compound

This compound exerts its effects on cancer stem cell-like cells by modulating key signaling pathways that govern self-renewal, proliferation, and survival. The two primary pathways identified are the Retinoic Acid Receptor (RAR) pathway and the STAT3 signaling pathway.

RARγ Signaling Pathway

This compound functions as a retinoic acid receptor (RAR) agonist.[2] A key mechanism involves the induction of RARγ translocation from the nucleus to the cytoplasm. This translocation leads to reduced binding of RARγ to the promoter of Cdc42, a critical regulator of the actin cytoskeleton. The subsequent downregulation of Cdc42 results in F-actin depolymerization, reduced cellular tension, and chromatin decondensation. This altered nuclear architecture is believed to facilitate the expression of apoptosis-related genes and enhance DNA damage, ultimately leading to apoptosis of the cancer stem cell-like cells.[5]

STAT3 Signaling Pathway

In gastric cancer models, this compound has been shown to inhibit the activation of the STAT3 signaling pathway.[3] This inhibition leads to the downregulation of Fibroblast Growth Factor-18 (FGF-18). The reduction in FGF-18 expression has been demonstrated to suppress the migration and invasion of gastric cancer cells. This suggests that the STAT3/FGF-18 axis is a key target of this compound in preventing the malignant progression of certain cancers.[3]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound on cancer stem cell-like cells.

Cell Viability and Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.

-

Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound. A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture cells with this compound at the desired concentration and for the specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cancer Stem Cell-Like Cell Enrichment (Sphere Formation Assay)

This assay assesses the self-renewal capacity of cancer stem cell-like cells by their ability to form three-dimensional spheres in non-adherent, serum-free conditions.

-

Cell Preparation: Prepare a single-cell suspension of the cancer cells.

-

Plating: Plate the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates.

-

Culture Medium: Use a serum-free medium supplemented with growth factors such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF).

-

Treatment: Add this compound at various concentrations to the culture medium at the time of plating.

-

Incubation: Incubate the plates for 7-14 days at 37°C in a humidified 5% CO₂ incubator.

-

Sphere Counting: Count the number and measure the size of the spheres formed in each well using a microscope. A decrease in the number and size of spheres in this compound-treated wells indicates an inhibitory effect on the self-renewal of cancer stem cell-like cells.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

-

Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., RARγ, Cdc42, p-STAT3, STAT3, FGF-18, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Conclusion

This compound demonstrates significant potential as a therapeutic agent targeting cancer stem cell-like cells. Its ability to induce apoptosis and inhibit key survival pathways, such as the RARγ and STAT3 signaling cascades, underscores its multifaceted mechanism of action. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel anti-cancer therapy. Future investigations should continue to explore its efficacy in a broader range of cancer models and further delineate the intricate molecular mechanisms underlying its potent anti-CSC activity.

References

- 1. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation (Adv. Sci. 31/2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

A Technical Whitepaper on the Preliminary Efficacy of WYC-209 in Melanoma

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preclinical data supporting the efficacy of WYC-209, a novel synthetic retinoid, as a potential therapeutic agent for malignant melanoma. The information presented herein is synthesized from foundational studies investigating its mechanism of action and anti-tumor capabilities, with a focus on drug-resistant, tumor-repopulating cells (TRCs).

Quantitative Efficacy Data

The anti-melanoma activity of this compound has been quantified through a series of in vitro and in vivo experiments. The data highlights its potency, particularly against melanoma TRCs, which are known to resist conventional therapies.

Table 1: In Vitro Efficacy of this compound on Melanoma Cells

| Parameter | Cell Line / Condition | Concentration | Result | Citation |

|---|---|---|---|---|

| IC₅₀ | Murine Melanoma TRCs (B16-F1) | 0.19 µM | 50% inhibition of proliferation | [1][2][3] |

| B16-F1 TRCs (48h treatment) | >20-fold lower than Cisplatin, Tazarotene, ATRA | Superior potency over conventional drugs | [4] | |

| Apoptosis Induction | Melanoma TRCs (24h treatment) | 10 µM | >95% of cells apoptotic | [1][4] |

| B16 TRCs (24h treatment) | 100 µM (ATRA, Tazarotene, Cisplatin) | 30-50% of cells apoptotic | [4] | |

| Growth Inhibition | Human Melanoma TRCs (A375) | 10 µM | Complete growth blockage; effect persists after drug washout | [1] |

| Gene Expression | Melanoma TRCs | 10 µM | ~50% decrease in Sox2 expression |[1] |

Table 2: In Vivo Efficacy of this compound in a Murine Melanoma Model

| Animal Model | Treatment Protocol | Dosage | Outcome | Citation |

|---|---|---|---|---|

| Lung Metastasis | C57BL/6 Mice | 0.22 mg/kg (i.v., every 2 days for 25 days) | 87.5% abrogation of lung metastases | [1][3] |

| C57BL/6 Mice | 0.22 mg/kg | Only 1 out of 8 mice formed lung metastases | [3] |

| | C57BL/6 Mice | 0.022 mg/kg | 4 out of 8 mice formed lung metastases |[3] |

Mechanism of Action: Dual Apoptotic Pathways

Preliminary studies suggest that this compound induces apoptosis in melanoma TRCs through at least two interconnected signaling pathways. The primary target is the retinoic acid receptor (RAR), which subsequently triggers caspase-dependent and Cdc42-mediated cell death.

This compound functions as a potent RAR agonist.[2][3] Its binding to RAR initiates a signaling cascade that culminates in the activation of Caspase-3, a key executioner of apoptosis.[1] This mechanism is supported by evidence that the apoptotic effects of this compound can be substantially reversed by pretreatment with a Caspase-3 inhibitor or by siRNA-mediated depletion of Caspase-3.[1]

Caption: this compound activates RAR, leading to Caspase-3 activation and apoptosis.

A more recently elucidated mechanism involves the translocation of RARγ from the nucleus to the cytoplasm upon this compound treatment.[4] This event reduces the recruitment of RARγ to the promoter of Cdc42, a key regulator of the actin cytoskeleton.[4] The resulting alteration in Cdc42 signaling is believed to induce apoptosis through a Cdc42-dependent F-actin pathway.[4]

Caption: this compound induces RARγ translocation, altering Cdc42 signaling to cause apoptosis.

Experimental Protocols

The following section details the methodologies employed in the key preclinical studies of this compound.

-

Cell Lines : Murine melanoma (B16-F1) and human melanoma (A375, MDA-MB-435s) cell lines were utilized.[1][2] Non-cancerous cell lines such as human epidermal HaCaT and murine 3T3 fibroblasts served as toxicity controls.[1][2]

-

Culture Conditions : Cells were maintained in standard 2D culture on rigid plastic dishes or in 3D culture systems.

-

TRC Selection : To isolate cancer stem-like cells, a mechanical selection method was used where single cancer cells were cultured in soft fibrin gels.[2] The resulting colonies, defined as tumor-repopulating cells (TRCs), express high levels of the self-renewal gene Sox2.[2]

-

Cell Viability (IC₅₀ Determination) : The half-maximal inhibitory concentration (IC₅₀) was determined using a 3-(4, 5-Dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide (MTT) assay after treating B16-F1 TRCs for 48 hours with varying concentrations of this compound and comparator drugs.[4]

-

Apoptosis Quantification : Apoptosis was quantified via flow cytometry after staining cells with a FITC–Annexin-V and Propidium Iodide (PI) apoptosis detection kit.[4]

-

Apoptosis Marker Analysis : The expression of key apoptosis-associated proteins, including cleaved-Caspase3 (C-Caspase3), cleaved poly(ADP-ribose) polymerase (C-PARP), and phospho-histone 2AX (γH2AX), was analyzed by Western blot.[4]

-

Animal Model : Immune-competent wild-type C57BL/6 mice were used to evaluate in vivo efficacy and potential toxicity.[1]

-

Tumor Implantation : A lung metastasis model was established, likely through intravenous injection of melanoma TRCs.

-

Treatment Regimen : this compound was administered intravenously at doses of 0.022 mg/kg or 0.22 mg/kg once every two days for a total of 25 days.[3]

-

Efficacy Endpoint : The primary endpoint was the number of lung metastases formed in the treatment groups compared to a vehicle control group.[3]

Caption: Workflow for assessing this compound's in vivo efficacy on melanoma metastasis.

Summary and Future Directions

The synthetic retinoid this compound demonstrates significant preclinical efficacy against malignant melanoma, particularly targeting the drug-resistant TRC population. It exhibits a potent, dose-dependent ability to inhibit cell proliferation and induce apoptosis both in vitro and in vivo, with minimal toxicity to non-cancerous cells.[1][2] The mechanism of action is multifaceted, involving the activation of RAR-dependent apoptotic pathways.[1][4] Notably, this compound's inhibitory effects on TRCs are long-lasting, with cells failing to resume growth even after the compound is removed.[1] These promising preliminary findings establish this compound as a strong candidate for further development as a novel anti-melanoma therapeutic. Future studies should focus on comprehensive IND-enabling toxicology studies, pharmacokinetic profiling, and the exploration of combination therapies to enhance its anti-tumor effects.

References

An In-depth Technical Guide to the Signaling Pathways Modulated by WYC-209

For Researchers, Scientists, and Drug Development Professionals

Introduction

WYC-209 is a synthetic retinoid analogue that has demonstrated significant potential as an anti-cancer agent. As a retinoic acid receptor (RAR) agonist, this compound exerts its effects by modulating critical signaling pathways that govern cell proliferation, survival, and apoptosis.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core signaling pathways affected by this compound, with a focus on the STAT3/FGF-18 axis in gastric cancer and the caspase-3-mediated apoptotic pathway in melanoma. This document is intended to serve as a detailed resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Core Signaling Pathways Affected by this compound

This compound has been shown to primarily impact two key signaling cascades: the STAT3 pathway, leading to the regulation of fibroblast growth factor-18 (FGF-18), and the intrinsic apoptosis pathway, culminating in the activation of caspase-3.

The STAT3/FGF-18 Signaling Pathway in Gastric Cancer

In gastric cancer, this compound has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6] The constitutive activation of STAT3 is a hallmark of many cancers and is associated with tumor progression, angiogenesis, and metastasis.

This compound treatment leads to a down-regulation of FGF-18 expression by inhibiting the activation of STAT3.[6] This suggests that STAT3 is a primary target of this compound in this context. The inhibition of STAT3 activation by this compound ultimately results in the suppression of malignant progression in gastric cancer.[6] Overexpression of FGF-18 has been shown to reverse the anti-cancer effects of this compound, highlighting the critical role of this downstream effector.[6]

The Caspase-3-Mediated Apoptosis Pathway in Melanoma

In the context of malignant melanoma, this compound functions as a potent inducer of apoptosis, primarily through the activation of the caspase-3 pathway.[4][5][7] Caspase-3 is a key executioner caspase in the apoptotic cascade.[8][9]

As a retinoic acid receptor (RAR) agonist, this compound's binding to RARs is believed to initiate a signaling cascade that converges on the activation of caspase-3.[4] The activation of caspase-3 from its inactive pro-caspase-3 form leads to the cleavage of numerous cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[4][10] The pro-apoptotic effects of this compound have been observed in various cancer cell lines, with a particularly pronounced effect on tumor-repopulating cells (TRCs).[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in various cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Gastric Cancer Cells [6]

| Cell Line | Assay | IC50 (µM) |

| AGS | Cell Viability | 3.91 |

| HGC-27 | Cell Viability | 4.08 |

Table 2: In Vitro Efficacy of this compound in Malignant Melanoma Tumor-Repopulating Cells (TRCs) [1][5]

| Cell Line | Assay | IC50 (µM) |

| Malignant Murine Melanoma TRCs | Apoptosis Induction | 0.19 |

Table 3: In Vivo Efficacy of this compound in a Murine Lung Metastasis Model [4]

| Treatment Dose (mg/kg) | Outcome |

| 0.22 | Abrogates 87.5% of lung metastases of melanoma TRCs |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the signaling pathways affected by this compound.

Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)

This protocol is for the detection of the activated form of STAT3.[11][12][13][14][15]

-

Cell Lysis:

-

Culture gastric cancer cells (e.g., AGS, HGC-27) to 70-80% confluency.

-

Treat cells with desired concentrations of this compound or vehicle control for the specified duration.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Run the gel until adequate separation is achieved.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

For normalization, strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., GAPDH or β-actin).

-

Caspase-3 Activity Assay

This colorimetric or fluorometric assay quantifies the activity of caspase-3.[16][17][18][19]

-

Sample Preparation:

-

Culture melanoma cells (e.g., A375) and treat with this compound or vehicle control.

-

Induce apoptosis according to the experimental design.

-

Lyse the cells using the provided lysis buffer.

-

Centrifuge the lysate and collect the supernatant.

-

-

Assay Procedure:

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Measurement:

-

For the colorimetric assay, measure the absorbance at 405 nm.

-

For the fluorometric assay, measure the fluorescence with an excitation at 380 nm and emission between 420-460 nm.

-

Calculate the fold-increase in caspase-3 activity compared to the untreated control.

-

Quantitative Real-Time PCR (qRT-PCR) for FGF-18 Expression

This protocol is used to quantify the mRNA expression levels of FGF-18.[20][21][22][23][24]

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from this compound-treated and control cells using a suitable RNA isolation kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for FGF-18, and a SYBR Green master mix.

-

Use primers for a housekeeping gene (e.g., GAPDH or ACTB) as an internal control.

-

Perform the qPCR reaction in a real-time PCR system.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for FGF-18 and the housekeeping gene.

-

Calculate the relative expression of FGF-18 using the ΔΔCt method.

-

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine the in vivo binding of STAT3 to the FGF-18 promoter.[25][26][27][28]

-

Cross-linking and Chromatin Preparation:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the chromatin with an antibody against STAT3 or a negative control IgG overnight at 4°C.

-

Add protein A/G beads to precipitate the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by heating with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Analysis:

-

Analyze the purified DNA by qPCR using primers specific for the FGF-18 promoter region.

-

Dual-Luciferase Reporter Assay

This assay is used to measure the effect of this compound on the transcriptional activity of the FGF-18 promoter.[29][30][31][32][33]

-

Plasmid Construction and Transfection:

-

Clone the FGF-18 promoter region into a firefly luciferase reporter vector.

-

Co-transfect cells with the FGF-18 promoter-luciferase construct and a Renilla luciferase control vector.

-

-

Cell Treatment and Lysis:

-

Treat the transfected cells with this compound or vehicle control.

-

Lyse the cells using the passive lysis buffer provided with the kit.

-

-

Luciferase Activity Measurement:

-

Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

-

Add the Stop & Glo reagent to quench the firefly luciferase reaction and simultaneously activate the Renilla luciferase.

-

Measure the Renilla luciferase luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Compare the normalized luciferase activity between this compound-treated and control cells.

-

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of this compound on a specific signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. This compound inhibits malignant progression of gastric cancer via STAT3 signaling pathway | BioWorld [bioworld.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase 3 promotes surviving melanoma tumor cell growth after cytotoxic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 12. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. mpbio.com [mpbio.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fibroblast growth factor 18 stimulates the proliferation of hepatic stellate cells, thereby inducing liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. origene.com [origene.com]

- 22. Frontiers | The role of fibroblast growth factor 18 in cancers: functions and signaling pathways [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. A quantitative method for evaluation of FGF family and FGF receptor family gene expression by RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. bosterbio.com [bosterbio.com]

- 28. Use of chromatin immunoprecipitation (ChIP) to detect transcription factor binding to highly homologous promoters in chromatin isolated from unstimulated and activated primary human B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. assaygenie.com [assaygenie.com]

- 30. Promoter Deletion Analysis Using a Dual-Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]

- 31. Dual-Luciferase® Reporter Assay System Protocol [promega.com]

- 32. Dual-luciferase reporter assay [bio-protocol.org]

- 33. researchgate.net [researchgate.net]

Initial Toxicity Profile of WYC-209 in Non-Cancerous Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

WYC-209 is a novel synthetic retinoid identified as a potent agonist of the retinoic acid receptor (RAR).[1] It has demonstrated significant efficacy in inhibiting the proliferation and metastasis of various cancer cell types, particularly drug-resistant tumor-repopulating cells (TRCs), both in vitro and in vivo.[2][3] A critical aspect of its preclinical evaluation is its safety profile and specificity for cancer cells over healthy, non-cancerous tissues. This technical guide summarizes the currently available data on the initial toxicity profile of this compound in non-cancerous cell lines, provides representative experimental protocols for assessing cytotoxicity, and illustrates the compound's known signaling pathway in cancer cells.

Summary of Toxicity in Non-Cancerous Cells

While extensive quantitative data such as IC50 values in non-cancerous cell lines are not detailed in publicly available literature, the existing research consistently reports that this compound exhibits a favorable safety profile with minimal impact on non-cancerous cells.

Qualitative Data Presentation

| Cell Line | Cell Type | Species | Finding | Citation |

| 3T3 | Fibroblast | Murine | Appears to have "little toxic effects". | [1][3] |

| HaCaT | Keratinocyte | Human | Showed "much less inhibitory effects" compared to cancer cells. | [2] |

| CHO hERG | Chinese Hamster Ovary | Cricetulus griseus | Exhibited "negligible hERG channel blocking activity" (IC50 > 30 μM), suggesting low risk of cardiac toxicity. | [2] |

Note: The primary research indicates low toxicity at concentrations effective against cancer cells. For instance, 10 μM of this compound was sufficient to completely block the growth of human TRCs.[1]

Experimental Protocols for Cytotoxicity Assessment

To determine the specific toxicity profile of a compound like this compound, standardized cytotoxicity assays are employed. Below is a detailed, representative protocol for the MTT assay, a common colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is designed to evaluate the effect of this compound on the viability of non-cancerous cell lines such as murine 3T3 fibroblasts or human HaCaT keratinocytes.

Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC50).

Materials:

-

This compound compound

-

Non-cancerous cells (e.g., 3T3 or HaCaT)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring high viability (>95%).

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in serum-free culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a blank control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Use 630 nm as a reference wavelength if desired.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

-

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates the general workflow for assessing the cytotoxicity of a test compound like this compound in a cell-based assay.

Known Signaling Pathway of this compound in Cancer Cells

While the specific signaling effects of this compound in non-cancerous cells are not well-documented, its mechanism of action in cancer cells has been elucidated. This compound acts as an RAR agonist to induce apoptosis primarily through the caspase-3 pathway.[2][3] This pathway is depicted below.

Conclusion

The initial toxicity profile of this compound is promising, with multiple reports indicating high selectivity for cancer cells and minimal toxicity towards non-cancerous cell lines, including murine fibroblasts and human keratinocytes.[1][2][3] Furthermore, the lack of hERG channel inhibition suggests a low risk of cardiotoxicity.[2] While detailed quantitative data and specific signaling effects in non-cancerous cells require further investigation, the current body of evidence supports this compound as a compound with a potentially wide therapeutic window. Future studies should focus on comprehensive dose-response analyses in a broader range of non-cancerous cell types and in vivo toxicology studies to fully characterize its safety profile for potential clinical development.

References

The Impact of WYC-209 on Tumor-Repopulating Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor-repopulating cells (TRCs), also known as cancer stem cells (CSCs), represent a subpopulation of cells within a tumor that possess self-renewal and differentiation capabilities, driving tumor growth, metastasis, and resistance to conventional therapies. Targeting this resilient cell population is a critical objective in the development of novel and effective cancer treatments. This technical guide provides an in-depth analysis of the synthetic retinoid, WYC-209, and its impact on TRCs. This compound, a retinoic acid receptor (RAR) agonist, has demonstrated significant efficacy in inhibiting the proliferation and inducing apoptosis of TRCs across various cancer types. This document summarizes the quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data Summary

This compound has shown potent inhibitory effects on the viability of various tumor-repopulating cells. The following tables summarize the available quantitative data for its half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Efficacy of this compound on Murine Melanoma TRCs

| Cell Line | IC50 (μM) | Citation |

| Malignant Murine Melanoma TRCs | 0.19 | [1] |

Table 2: In Vitro Efficacy of this compound on Human Gastric Cancer Cell Lines

| Cell Line | IC50 (μM) | Citation |

| AGS | 3.91 | [2] |

| HGC-27 | 4.08 | [2] |

Table 3: In Vitro Efficacy of this compound on Human Tumor-Repopulating Cells (TRCs)

| Cancer Type | Cell Line | IC50 (μM) | Citation |

| Ovarian Carcinoma | A2780 | Data not available (inhibition is dose-dependent) | |

| Lung Adenocarcinoma | A549 | Data not available (inhibition is dose-dependent) | |

| Breast Cancer | MCF-7 | Data not available (inhibition is dose-dependent) | |

| Melanoma | MDA-MB-435s | Data not available (inhibition is dose-dependent) | |

| Malignant Melanoma | A375 | Data not available (inhibition is dose-dependent) |

Table 4: In Vivo Efficacy of this compound in a Murine Lung Metastasis Model

| Treatment Group | Dosage | Outcome | Citation |

| Control (DMSO) | - | 8 out of 8 mice formed lung metastases | [1] |

| This compound | 0.022 mg/kg | 4 out of 8 mice formed lung metastases | [1] |

| This compound | 0.22 mg/kg | 1 out of 8 mice formed lung metastases | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on tumor-repopulating cells.

Selection and Culture of Tumor-Repopulating Cells (TRCs) in Soft Fibrin Gels

This method facilitates the selection and growth of tumorigenic cells from cancer cell lines or primary tumor samples.[3][4][5][6]

Materials:

-

Fibrinogen solution (e.g., 2 mg/mL in PBS)

-

Thrombin (e.g., 0.5 Units)

-

Cancer cell suspension in culture medium (e.g., MEM with 10% FBS)

-

Culture plates (e.g., 24-well or 96-well)

-

Dispase II solution

-

TrypLE or Trypsin

Protocol:

-

Prepare a cell/fibrinogen mixture by combining the cancer cell suspension with the fibrinogen solution. A typical ratio is 1:1 (v/v).[3]

-

Add thrombin to the mixture to initiate fibrin polymerization.

-

Quickly dispense the mixture into the wells of a culture plate. The optimal stiffness for TRC selection is around 90 Pa.[3]

-

Allow the gels to solidify at room temperature, then add complete culture medium to each well.

-

Incubate the plate at 37°C in a 5% CO2 incubator.

-

Monitor the formation of round, spheroid colonies, characteristic of TRCs, over several days.[4]

-

To harvest the TRC colonies, remove the culture medium and treat the gels with Dispase II solution to degrade the fibrin matrix.[7]

-

Collect the released colonies by centrifugation.

-

For single-cell analysis, dissociate the colonies using TrypLE or trypsin.[7]

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10][11]

Materials:

-

TRCs or cancer cell lines

-

96-well culture plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Complete culture medium

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[10]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add the different concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound).

-

Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[10]

-

After incubation, add MTT solution to each well and incubate for a further 2-4 hours.[10]

-

During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.